

# Unveiling the Cellular Targets of Sos1-IN-15: A Technical Guide

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## Compound of Interest

Compound Name: Sos1-IN-15

Cat. No.: B12404274

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## Abstract

**Sos1-IN-15**, also identified as Compound 37, is a potent and orally bioavailable small-molecule inhibitor targeting the Son of Sevenless homolog 1 (SOS1) protein. As a critical guanine nucleotide exchange factor (GEF) for RAS proteins, SOS1 plays a pivotal role in the activation of the RAS-RAF-MEK-ERK signaling cascade, a pathway frequently dysregulated in human cancers. This technical guide provides an in-depth analysis of the cellular targets of **Sos1-IN-15**, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental workflows. The information compiled herein is intended to support further research and development of SOS1 inhibitors as a therapeutic strategy for KRAS-driven malignancies.

## Core Cellular Target: SOS1

The primary cellular target of **Sos1-IN-15** is the Son of Sevenless homolog 1 (SOS1) protein. **Sos1-IN-15** functions by directly binding to SOS1 and disrupting its protein-protein interaction (PPI) with KRAS. This inhibitory action prevents SOS1 from catalyzing the exchange of GDP

for GTP on KRAS, thereby maintaining KRAS in its inactive, GDP-bound state and attenuating downstream oncogenic signaling.

## Quantitative Data Summary

The biological activity of **Sos1-IN-15** has been characterized through a series of biochemical and cellular assays. The following tables summarize the key quantitative findings.

**Table 1: Biochemical and Cellular Potency of Sos1-IN-15**

Assay Type	Target/Cell Line	Endpoint	IC <sub>50</sub> (nM)
Biochemical	SOS1::KRAS(G12C) Interaction	Inhibition of PPI	5.0
Cellular	DLD-1 (KRAS G13D)	p-ERK Inhibition	18
Cellular	NCI-H358 (KRAS G12C)	Antiproliferation (3D)	110

**Table 2: Selectivity Profile of Sos1-IN-15**

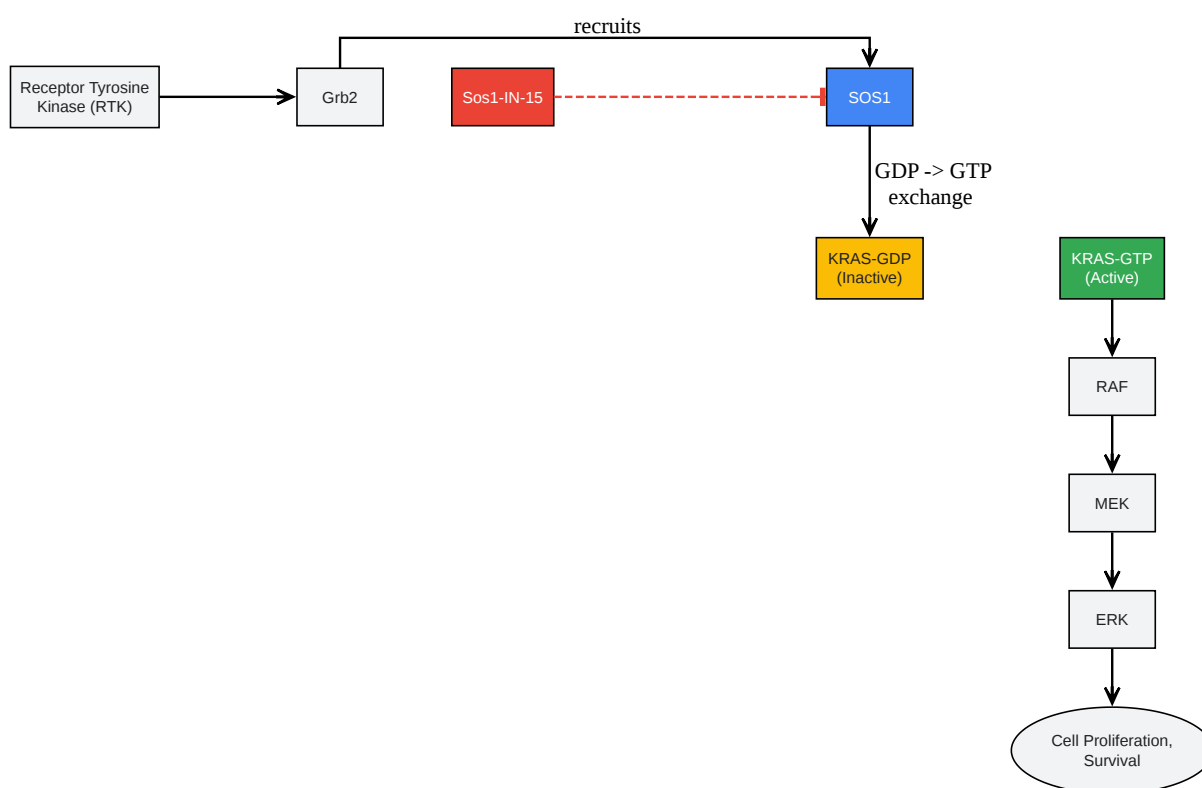
Target	Assay Type	IC <sub>50</sub> (nM)	Selectivity (fold vs. SOS1)
SOS1	Biochemical PPI	5.0	1
SOS2	Biochemical PPI	>10,000	>2000
EGFR	Kinase Activity	>10,000	>2000
HER2	Kinase Activity	>10,000	>2000
VEGFR2	Kinase Activity	>10,000	>2000
c-Met	Kinase Activity	>10,000	>2000

**Table 3: In Vivo Efficacy of Sos1-IN-15**

Cancer Model	Dosing	Endpoint	Result
Mia-paca-2 Xenograft (KRAS G12C)	50 mg/kg, p.o., q.d.	Tumor Growth Inhibition	71%

## Signaling Pathway Modulation

**Sos1-IN-15** primarily impacts the RAS-RAF-MEK-ERK (MAPK) signaling pathway. By inhibiting the initial activation step of KRAS, it effectively dampens the entire downstream cascade, which is crucial for cell proliferation, differentiation, and survival.



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**Figure 1: SOS1-IN-15** inhibits the RAS/MAPK signaling pathway.

## Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

### SOS1::KRAS(G12C) TR-FRET Interaction Assay

This biochemical assay quantifies the ability of **Sos1-IN-15** to disrupt the interaction between SOS1 and KRAS.



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